molecular formula C18H12Cl3N3O2S B2915228 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide CAS No. 320423-47-0

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Cat. No.: B2915228
CAS No.: 320423-47-0
M. Wt: 440.72
InChI Key: XPUUYXGGSIYKSS-NUGSKGIGSA-N
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Description

N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
  • N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Uniqueness

Compared to similar compounds, N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide exhibits unique properties such as higher potency and selectivity in its biological activities. Its structural features, including the thiazole and dichlorophenyl groups, contribute to its distinct chemical behavior and applications .

Properties

IUPAC Name

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2S/c19-15-6-1-11(7-16(15)20)10-26-13-4-2-12(3-5-13)17(25)24-23-9-14-8-22-18(21)27-14/h1-9H,10H2,(H,24,25)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUUYXGGSIYKSS-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CN=C(S2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CN=C(S2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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